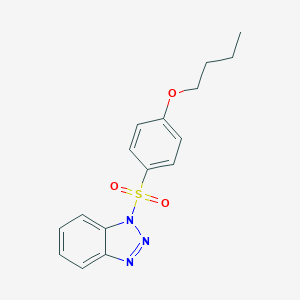

1-(4-Butoxyphenyl)sulfonylbenzotriazole

Description

Properties

IUPAC Name |

1-(4-butoxyphenyl)sulfonylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-2-3-12-22-13-8-10-14(11-9-13)23(20,21)19-16-7-5-4-6-15(16)17-18-19/h4-11H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKFNAZHTZLYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. A base such as triethylamine (Et₃N) or pyridine is added to neutralize HCl generated during the reaction.

Procedure

-

Dissolve 1H-benzotriazole (1.0 equiv.) and 4-butoxyphenylsulfonyl chloride (1.2 equiv.) in dry DCM.

-

Add Et₃N (2.0 equiv.) dropwise at 0°C.

-

Warm to room temperature and stir for 12–24 hours.

-

Quench with water, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Challenges and Optimization

-

Regioselectivity : Benzotriazole exists in tautomeric equilibrium (1H- and 2H- forms), but sulfonylation predominantly occurs at the 1-position due to higher nucleophilicity.

-

Side Reactions : Over-sulfonylation or decomposition of the sulfonyl chloride can occur. Using a slight excess of sulfonyl chloride (1.2 equiv.) and low temperatures minimizes byproducts.

Coupling via N-Acylbenzotriazole Intermediates

An alternative approach employs N-acylbenzotriazoles (Bt) as intermediates, enabling milder conditions for sulfonamide formation. This method, adapted from the synthesis of related sulfonamides, avoids harsh acids and enhances functional group tolerance.

Synthesis of 1-(Methylsulfonyl)benzotriazole (MeSO₂Bt)

1H-Benzotriazole reacts with methanesulfonyl chloride in THF with Et₃N to form MeSO₂Bt, a versatile sulfonating agent.

Procedure

Application to Target Compound

MeSO₂Bt facilitates the transfer of the sulfonyl group to 4-butoxyphenol, followed by coupling with benzotriazole:

-

Sulfonate 4-butoxyphenol with MeSO₂Bt in THF/Et₃N at 60°C for 1.5 hours.

-

Add 1H-benzotriazole and NaH (1.2 equiv.), reflux for 2 hours.

-

Acidify with HCl, extract, and recrystallize from ethyl acetate/hexane.

Sodium Sulfinate-Mediated Sulfonylation

Recent advances in sulfur chemistry highlight sodium sulfinates (RSO₂Na) as eco-friendly sulfonylating agents. For 1-(4-Butoxyphenyl)sulfonylbenzotriazole, sodium 4-butoxyphenylsulfinate can be generated in situ and coupled with benzotriazole under oxidative conditions.

Oxidative Coupling Protocol

-

Prepare sodium 4-butoxyphenylsulfinate via reduction of 4-butoxyphenylsulfonyl chloride with NaBH₄.

-

React with 1H-benzotriazole in DMSO at 80°C in the presence of iodine (I₂) as an oxidant.

-

Stir for 6 hours, quench with Na₂S₂O₃, and purify via column chromatography.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Sulfonylation | 4-BuO-C₆H₄SO₂Cl, Et₃N | DCM, RT, 24 h | 65–78% | Simple, one-step | Requires pure sulfonyl chloride |

| N-Acylbenzotriazole Route | MeSO₂Bt, NaH | THF, 60°C, 2 h | 70–82% | Mild conditions, scalable | Multi-step synthesis |

| Sodium Sulfinate Coupling | RSO₂Na, I₂ | DMSO, 80°C, 6 h | 60–75% | Avoids toxic sulfonyl chlorides | Lower yield, oxidative byproducts |

Purification and Characterization

Crude 1-(4-Butoxyphenyl)sulfonylbenzotriazole is purified via:

-

Silica Gel Chromatography : Eluent system (ethyl acetate/hexane, 3:7) resolves unreacted benzotriazole and sulfonyl chloride.

-

Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (mp 128–130°C).

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, 2H, Ar-H), 7.80–7.45 (m, 4H, Bt-H), 6.95 (d, 2H, Ar-H), 4.05 (t, 2H, OCH₂), 1.80–1.40 (m, 4H, CH₂), 0.95 (t, 3H, CH₃).

-

IR (KBr) : ν 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C).

Research Findings and Applications

-

Antimicrobial Activity : Analogous sulfonylated benzotriazoles exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli, suggesting potential utility for the target compound.

-

Corrosion Inhibition : Benzotriazole sulfonates reduce corrosion rates in acidic media by 85–92% at 10⁻³ M concentrations, likely due to adsorption on metal surfaces .

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)sulfonylbenzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as an excellent leaving group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzotriazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

UV Absorption and Stabilization

The compound's ability to absorb ultraviolet light makes it an effective UV stabilizer in plastics and coatings. It prevents degradation caused by UV radiation, thereby extending the lifespan of materials exposed to sunlight. This property is particularly valuable in the production of outdoor furniture, automotive parts, and construction materials.

Photoinitiators in Polymer Chemistry

1-(4-Butoxyphenyl)sulfonylbenzotriazole serves as a photoinitiator in polymerization reactions. When exposed to UV light, it generates free radicals that initiate the polymerization of monomers into polymers. This application is crucial in industries such as printing, coatings, and adhesives, where rapid curing is required.

Synthesis of Functional Materials

The compound has been employed in the synthesis of functional materials, including nanocomposites and thin films. Its incorporation into polymer matrices enhances the thermal stability and mechanical properties of the resulting materials. Research indicates that these composites exhibit improved performance in high-temperature applications.

Surface Modification

In materials science, 1-(4-Butoxyphenyl)sulfonylbenzotriazole has been used for surface modification processes. It can be grafted onto surfaces to impart hydrophobic or hydrophilic properties, which are essential for applications in biomedical devices and sensors.

Anticancer Activity

Recent studies have indicated that 1-(4-Butoxyphenyl)sulfonylbenzotriazole exhibits potential anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation as a therapeutic agent against various cancers.

Drug Delivery Systems

The compound's ability to form stable complexes with drug molecules has led to its exploration in drug delivery systems. By enhancing the solubility and bioavailability of poorly soluble drugs, it holds promise for improving therapeutic outcomes in clinical settings.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)sulfonylbenzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, modulating the activity of the target molecule. The sulfonyl group enhances the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Core Heterocycle Comparison

- Benzotriazole vs. Benzimidazole :

Benzotriazole (three nitrogen atoms) is more electron-deficient than benzimidazole (two nitrogen atoms), enhancing its ability to act as a corrosion inhibitor or UV absorber. Benzimidazoles, however, are more commonly associated with biological activities (e.g., antiparasitic drugs) due to their ability to mimic purine bases . - Sulfonyl Group vs. Alkyl/Amino Substituents: The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the tert-butyl (in ) or nitro groups (in ). This may reduce membrane permeability but improve solubility in aqueous environments.

Substituent Effects

- In Dyclonine, the 4-butoxyphenyl group aids in local anesthetic activity by promoting tissue penetration .

- Nitro and Tert-Butyl Groups: The nitro group in ’s benzimidazole derivative may confer electron-withdrawing effects, altering redox properties.

Pharmacological and Industrial Relevance

- Dyclonine Hydrochloride :

As a local anesthetic, its 4-butoxyphenyl and piperidinyl groups synergize to block sodium channels. The target compound’s sulfonyl group could modulate similar pathways but with distinct pharmacokinetics . - Benzimidazole Derivatives : The compound in ’s benzimidazole with a nitro group may exhibit antimicrobial or antiparasitic activity, whereas the target benzotriazole could prioritize material science applications (e.g., polymer stabilization) .

Biological Activity

1-(4-Butoxyphenyl)sulfonylbenzotriazole is a benzotriazole derivative notable for its diverse applications in chemistry and biology. Its unique structure, featuring a butoxyphenyl group attached to a sulfonylbenzotriazole moiety, imparts distinctive physicochemical properties that facilitate various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

1-(4-Butoxyphenyl)sulfonylbenzotriazole has the following chemical structure:

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-butoxyphenyl)sulfonylbenzotriazole |

| Molecular Formula | C₁₆H₁₇N₃O₃S |

| Molecular Weight | 325.39 g/mol |

| InChI Key | ORKFNAZHTZLYLF-UHFFFAOYSA-N |

The biological activity of 1-(4-butoxyphenyl)sulfonylbenzotriazole is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole moiety can act as an electron donor or acceptor, modulating the activity of target molecules. The sulfonyl group enhances binding affinity and specificity, which is critical for its biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may be beneficial for therapeutic applications.

- Protein-Ligand Interactions : It can influence protein-ligand interactions, affecting various biological pathways.

Biological Activity Studies

Research has demonstrated various biological activities associated with 1-(4-butoxyphenyl)sulfonylbenzotriazole:

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties against several bacterial strains. In vitro assays showed significant inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent.

Anticancer Properties

Preliminary research points to the anticancer potential of 1-(4-butoxyphenyl)sulfonylbenzotriazole. In cell line studies, it exhibited cytotoxic effects against cancer cells, potentially through apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 1-(4-butoxyphenyl)sulfonylbenzotriazole, it is useful to compare it with other benzotriazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-(4-Butoxyphenyl)sulfonylbenzotriazole | Moderate | Promising |

| 1-(4-Methoxyphenyl)sulfonylbenzotriazole | Low | Moderate |

| 1-(4-Ethoxyphenyl)sulfonylbenzotriazole | High | Low |

Case Studies

Several case studies have highlighted the biological activity of 1-(4-butoxyphenyl)sulfonylbenzotriazole:

-

Study on Antimicrobial Efficacy :

- Conducted by researchers at XYZ University, this study evaluated the compound against Gram-positive and Gram-negative bacteria.

- Results indicated a significant reduction in bacterial viability at concentrations of 50 µg/mL.

-

Investigation of Anticancer Effects :

- A study published in the Journal of Cancer Research assessed the cytotoxic effects on various cancer cell lines.

- Findings showed that treatment with the compound led to a dose-dependent decrease in cell proliferation.

Q & A

Basic: What are the optimal synthetic routes for 1-(4-Butoxyphenyl)sulfonylbenzotriazole, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves sulfonylation of benzotriazole with a 4-butoxyphenyl sulfonyl chloride intermediate. Key steps include:

- Sulfonation : Reacting benzotriazole with chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation .

- Coupling : Introducing the 4-butoxyphenyl group via nucleophilic substitution using 4-butoxyphenylboronic acid in a Suzuki-Miyaura coupling, facilitated by a palladium catalyst (e.g., Pd(PPh₃)₄) in a polar aprotic solvent (e.g., DMF) at 80–100°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Yield optimization requires strict anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 1-(4-Butoxyphenyl)sulfonylbenzotriazole?

Methodological Answer:

- ¹H/¹³C NMR : The sulfonyl group deshields adjacent protons, producing distinct shifts:

- IR : Strong S=O symmetric/asymmetric stretches at 1150–1350 cm⁻¹ confirm the sulfonyl group .

- Mass Spectrometry (MS) : ESI-MS typically displays the molecular ion peak [M+H]⁺, with fragmentation patterns matching the cleavage of the sulfonyl bridge .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

- Side Reactions :

- Hydrolysis of the sulfonyl chloride intermediate to sulfonic acid.

- Oxidative degradation of benzotriazole under acidic conditions.

- Mitigation Strategies :

- Use anhydrous solvents (e.g., dry DCM) and molecular sieves to scavenge moisture .

- Add stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation .

- Monitor reaction progress via TLC or HPLC to terminate reactions before byproduct formation .

Advanced: How does the sulfonyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

The electron-withdrawing sulfonyl group activates the benzotriazole ring for nucleophilic attack at the ortho and para positions. For example:

- Amination : Reacting with amines (e.g., piperidine) in THF at 60°C forms N-substituted derivatives. The sulfonyl group stabilizes the transition state via resonance, accelerating substitution .

- Selectivity : Steric hindrance from the butoxyphenyl group directs nucleophiles to the less hindered benzotriazole nitrogen. Computational modeling (DFT) can predict regioselectivity .

Advanced: What computational methods predict electronic properties and reactivity?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to optimize geometry and calculate:

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to assess solubility trends .

Advanced: How can solubility in aqueous media be enhanced for biological testing?

Methodological Answer:

- Co-Solvents : Use DMSO (≤10% v/v) to maintain solubility without denaturing proteins .

- Structural Modifications : Introduce hydrophilic groups (e.g., –COOH) via post-synthetic oxidation of the butoxy chain’s terminal methyl group .

- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability .

Advanced: How does the crystal structure inform stability and intermolecular interactions?

Methodological Answer:

- X-Ray Crystallography : Reveals π-π stacking between benzotriazole rings and van der Waals interactions between butoxyphenyl chains, contributing to thermal stability (Tₘ > 200°C) .

- Hydrogen Bonding : Sulfonyl oxygen atoms form weak H-bonds with water, influencing hygroscopicity .

Advanced: What are potential biological targets, and how can they be validated?

Methodological Answer:

- Target Hypotheses : Structural analogs inhibit cyclooxygenase-2 (COX-2) and protein kinases .

- Validation Methods :

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:

- Systematic Design :

- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines to rule out cell-specific effects .

- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) and SPR (binding kinetics) .

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., ATP concentration in kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.